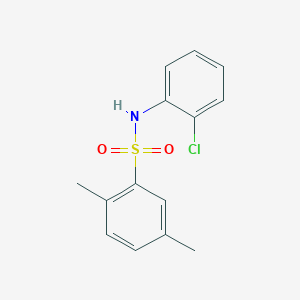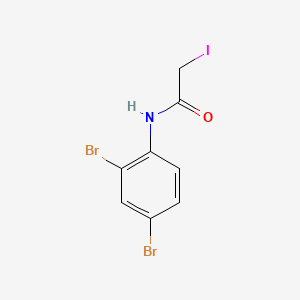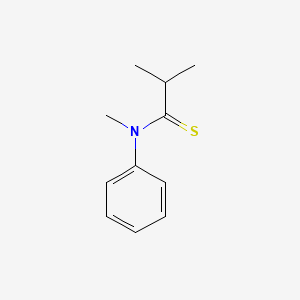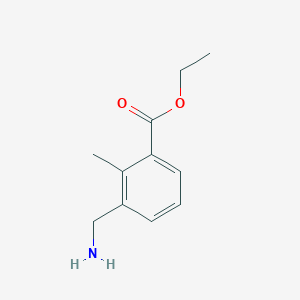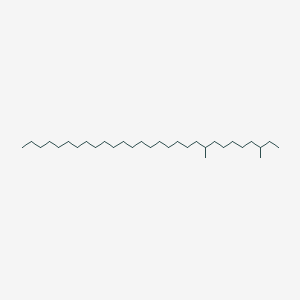
3,9-Dimethylnonacosane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,9-Dimethylnonacosane is a hydrocarbon compound with the molecular formula C₃₁H₆₄. It is a type of dimethylalkane, characterized by the presence of two methyl groups attached to a nonacosane backbone. This compound is notable for its role in the cuticular hydrocarbons of various insects, where it functions as a component of pheromones and other signaling molecules .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,9-Dimethylnonacosane typically involves the alkylation of long-chain hydrocarbons. One common method is the C-alkylation of ethyl acetoacetate, followed by ionic hydrogenation and decarboxylation reactions.
Industrial Production Methods: These include catalytic hydrogenation and alkylation processes, often conducted under high pressure and temperature to achieve the desired product yield and purity .
化学反応の分析
Types of Reactions: 3,9-Dimethylnonacosane primarily undergoes oxidation and substitution reactions. These reactions are facilitated by the presence of methyl groups, which can be targeted by various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used to oxidize this compound, leading to the formation of ketones or alcohols.
Substitution: Halogenation reactions using reagents like bromine (Br₂) or chlorine (Cl₂) can introduce halogen atoms into the hydrocarbon chain.
Major Products Formed:
Oxidation: The oxidation of this compound can yield compounds such as 3,9-dimethylnonacosan-2-one.
Substitution: Halogenation can produce derivatives like 3,9-dibromononacosane.
科学的研究の応用
3,9-Dimethylnonacosane has several applications in scientific research, particularly in the fields of chemistry, biology, and entomology.
Chemistry:
- Used as a model compound for studying hydrocarbon behavior and reactions.
- Investigated for its role in the synthesis of complex organic molecules .
Biology:
- Functions as a component of insect cuticular hydrocarbons, playing a crucial role in communication and mating behaviors.
- Studied for its involvement in the biosynthesis of insect pheromones .
Medicine:
- Potential applications in the development of insect repellents and attractants.
- Explored for its role in the modulation of insect behavior, which can be leveraged for pest control .
Industry:
- Utilized in the formulation of specialty chemicals and materials.
- Investigated for its potential use in the production of bio-based lubricants and surfactants .
作用機序
The mechanism of action of 3,9-Dimethylnonacosane is primarily related to its role as a signaling molecule in insects. It interacts with specific receptors on the insect cuticle, triggering behavioral responses such as mating and aggregation. The molecular targets include cuticular hydrocarbon receptors and pheromone-binding proteins, which facilitate the recognition and response to the compound .
類似化合物との比較
3,11-Dimethylnonacosane: Another dimethylalkane with similar structural features but different methyl group positions.
3,7-Dimethylnonacosane: Similar in structure but with methyl groups at different positions on the hydrocarbon chain.
Uniqueness: 3,9-Dimethylnonacosane is unique due to its specific methyl group positioning, which influences its chemical reactivity and biological activity. This distinct structure allows it to function effectively as a pheromone component in certain insect species, differentiating it from other dimethylalkanes .
特性
CAS番号 |
73189-61-4 |
|---|---|
分子式 |
C31H64 |
分子量 |
436.8 g/mol |
IUPAC名 |
3,9-dimethylnonacosane |
InChI |
InChI=1S/C31H64/c1-5-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-24-28-31(4)29-26-23-25-27-30(3)6-2/h30-31H,5-29H2,1-4H3 |
InChIキー |
NDOVDOYSHIGRRI-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCCCCCCCC(C)CCCCCC(C)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


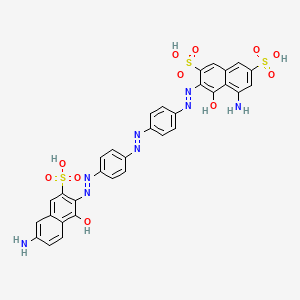
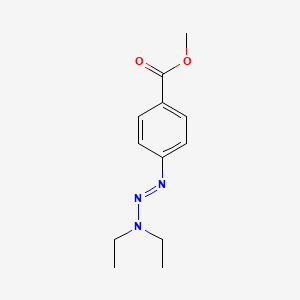
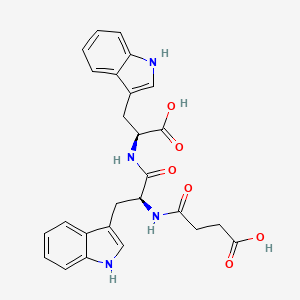


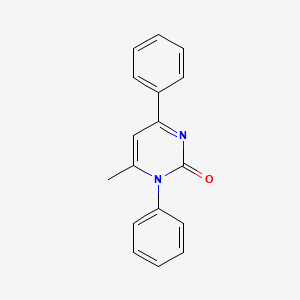
![Diethyl [(E)-benzylideneamino]propanedioate](/img/structure/B14453822.png)
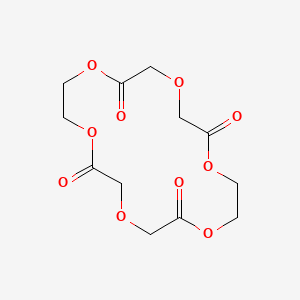
![9-(Diethylamino)-5H-benzo[a]phenothiazin-5-one](/img/structure/B14453840.png)
